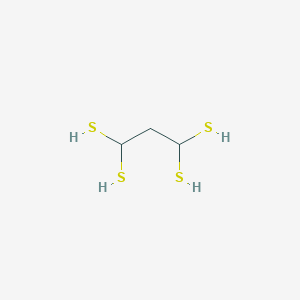
1,1,3,3-Propanetetrathiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Propanetetrathiol is an organosulfur compound with the molecular formula C3H8S4 It is characterized by the presence of four thiol (–SH) groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,3,3-Propanetetrathiol can be synthesized through several methods. One common approach involves the reaction of 1,3-dichloropropane with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{CH}_2\text{Cl} + 4 \text{NaHS} \rightarrow \text{HSCH}_2\text{CH}_2\text{CH}_2\text{SH} + 2 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,3,3-Propanetetrathiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiols or hydrocarbons.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Simpler thiols (R-SH) or hydrocarbons (R-H).
Substitution: Thioethers (R-S-R’) or thioesters (R-S-CO-R’).
Aplicaciones Científicas De Investigación
1,1,3,3-Propanetetrathiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.
Biology: Investigated for its potential as a reducing agent in biochemical assays.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, coatings, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism by which 1,1,3,3-Propanetetrathiol exerts its effects is primarily through its thiol groups. These groups can donate electrons, making the compound an effective reducing agent. The molecular targets include various oxidizing agents and free radicals, which are neutralized by the thiol groups. This action helps in preventing oxidative damage in biological systems and industrial applications.
Comparación Con Compuestos Similares
1,3-Propanedithiol: Contains two thiol groups and is used in similar applications but has lower reactivity compared to 1,1,3,3-Propanetetrathiol.
1,2-Ethanedithiol: Contains two thiol groups and is used in the synthesis of cyclic compounds and as a cross-linking agent.
Uniqueness: this compound is unique due to its four thiol groups, which provide higher reactivity and versatility in chemical reactions. This makes it more effective in applications requiring strong reducing agents or multiple functionalization sites.
Propiedades
Número CAS |
577778-15-5 |
|---|---|
Fórmula molecular |
C3H8S4 |
Peso molecular |
172.4 g/mol |
Nombre IUPAC |
propane-1,1,3,3-tetrathiol |
InChI |
InChI=1S/C3H8S4/c4-2(5)1-3(6)7/h2-7H,1H2 |
Clave InChI |
GOVVLJWSPNJBQC-UHFFFAOYSA-N |
SMILES canónico |
C(C(S)S)C(S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[5-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]diazenyl}benzonitrile](/img/structure/B14227872.png)
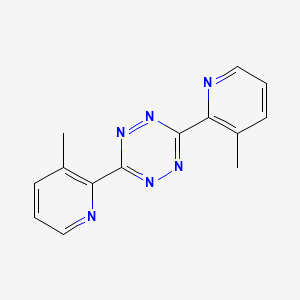
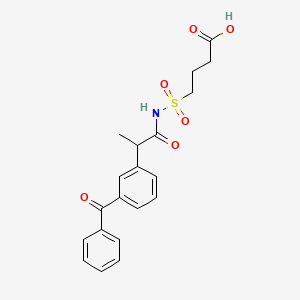
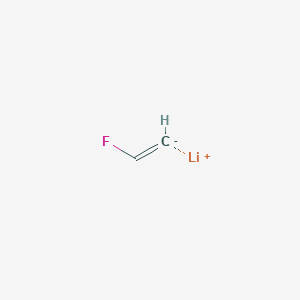
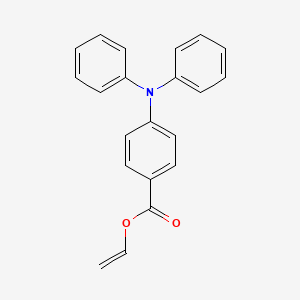

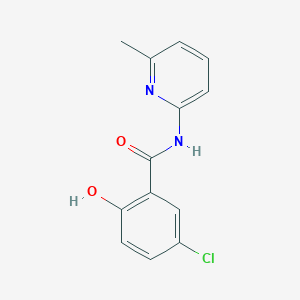
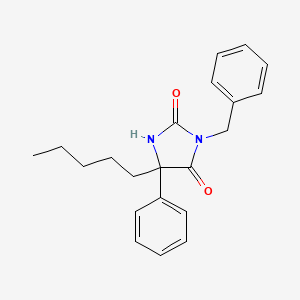
![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)


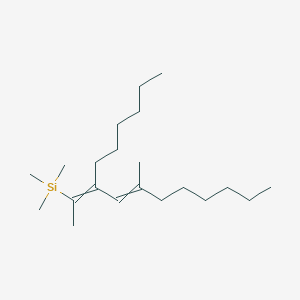
![3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol](/img/structure/B14227972.png)
![1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine](/img/structure/B14227973.png)
